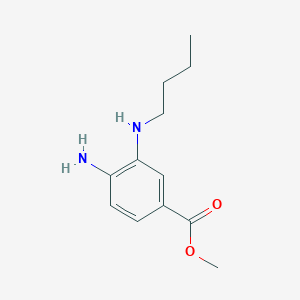

Methyl 4-amino-3-(butylamino)benzoate

Descripción general

Descripción

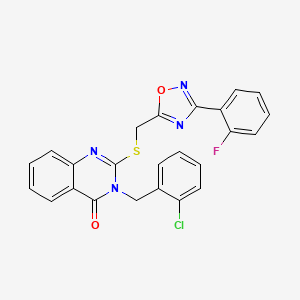

“Methyl 4-amino-3-(butylamino)benzoate” is a chemical compound with the CAS Number: 597562-39-5 . It has a molecular weight of 222.29 and its IUPAC name is this compound . The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2O2/c1-3-4-7-14-11-8-9 (12 (15)16-2)5-6-10 (11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Synthesis Processes and Chemical Reactions

- Synthesis Techniques : Methyl 4-amino-3-(butylamino)benzoate is synthesized through various chemical processes. For instance, Taylor et al. (1996) demonstrated a method involving the carbonation of N,N-bis(trimethylsilyl)aniline to produce 4-Amino[7-14C]benzoic acid, which is a key intermediate in synthesizing this compound (Taylor et al., 1996).

- Chemical Modifications : The compound has been utilized in various chemical modifications. Arslan et al. (2004) reported the synthesis of a benzimidazole compound using this compound, highlighting its utility in creating complex molecular structures (Arslan et al., 2004).

Applications in Organic Chemistry and Drug Development

- Enaminone Anticonvulsant Activity : Scott et al. (1993) explored this compound derivatives for their potential anticonvulsant properties in medicinal chemistry (Scott et al., 1993).

- Aminopyrrolidine Synthesis : Davies et al. (2007) utilized this compound in the synthesis of aminopyrrolidines, a class of compounds with significant applications in drug development (Davies et al., 2007).

- Anticancer Drug Development : Gamage et al. (1997) reported a synthesis method for acridine-4-carboxylic acids from this compound, which are key intermediates in the production of anticancer drugs (Gamage et al., 1997).

Biological and Pharmacological Research

- Antimicrobial Agent Evaluation : Sahoo et al. (2010) synthesized a series of 1,2,4-triazole derivatives using this compound, testing them as potential antimicrobial agents (Sahoo et al., 2010).

Safety and Hazards

The safety information for “Methyl 4-amino-3-(butylamino)benzoate” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Methyl 4-amino-3-(butylamino)benzoate is a benzoate compound that has been designed as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of local sensation without affecting consciousness .

Mode of Action

This compound acts by binding to specific parts of the sodium ion channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a reversible blockage of nerve conduction, leading to a loss of sensation in the local area where the compound is applied .

Result of Action

The primary result of the action of this compound is a temporary loss of sensation in the local area where the compound is applied. This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels. This makes it useful for procedures requiring local anesthesia .

Propiedades

IUPAC Name |

methyl 4-amino-3-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVLCJDICCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)